molecular formula C12H23NO2 B2456439 (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine CAS No. 2248214-13-1

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine

Cat. No. B2456439
CAS RN: 2248214-13-1
M. Wt: 213.321
InChI Key: NJWLBNCFJFWHAG-VUWPPUDQSA-N
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Description

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine, also known as DU-127, is a synthetic compound that has been studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and motor performance. Additionally, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been shown to reduce inflammation in the gut and joints, which may contribute to its potential as a treatment for inflammatory bowel disease and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine in lab experiments is its high purity and stability. Additionally, the synthesis method has been optimized to provide high yields, which makes it a cost-effective option for researchers. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action and to identify potential drug targets. Finally, there is potential for (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine to be used in combination with other therapeutic agents to enhance its efficacy and reduce side effects.
Conclusion
In conclusion, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine is a synthetic compound that has been studied for its potential as a therapeutic agent. The synthesis method has been optimized to provide high yields and purity, and it has been shown to have neuroprotective and anti-inflammatory effects in animal models. While the mechanism of action is not fully understood, there is potential for (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine to be used in a variety of therapeutic applications. Future research will be needed to fully understand its potential and to identify new avenues for drug development.

Synthesis Methods

The synthesis of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine involves a multi-step process that includes the reaction between 1,3-dioxane and 3-bromopropylamine, followed by the reaction with sodium hydride and 3-bromopropyne. The final product is obtained through the reaction with sodium borohydride and acetic acid. This method has been optimized to provide high yields and purity of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine.

Scientific Research Applications

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been studied for its potential as a therapeutic agent for various diseases and conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, as well as anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis. Additionally, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(2S)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11H,2-9,13H2,1H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWLBNCFJFWHAG-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2(CCOCC2)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCC2(CCOCC2)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine

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